(6S,10S) Lumateperone

Description

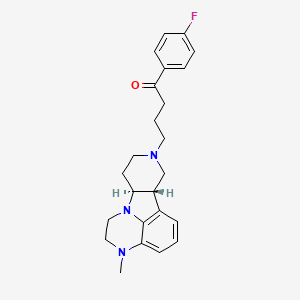

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28FN3O |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1 |

InChI Key |

HOIIHACBCFLJET-RTWAWAEBSA-N |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Contextualization Within Novel Central Nervous System Agents

The development of new treatments for complex neuropsychiatric disorders like schizophrenia has been a long-standing challenge. cambridge.orgwjgnet.com First-generation antipsychotics primarily targeted dopamine (B1211576) D2 receptors, which, while effective for some positive symptoms, often came with significant motor side effects. pacific.edu Second-generation antipsychotics expanded on this by also blocking serotonin (B10506) 5-HT2A receptors, aiming for a broader spectrum of efficacy and a more favorable side effect profile. pacific.edunih.gov However, many of these agents are still associated with metabolic and other adverse effects, and significant unmet needs remain, particularly concerning negative and cognitive symptoms. cambridge.orgpsychiatryonline.org

(6S,10S) Lumateperone (B1672687) emerged in this landscape as a mechanistically novel agent designed to address these limitations. nih.gov It is considered a first-in-class compound that simultaneously modulates serotonin, dopamine, and glutamate (B1630785) neurotransmission, key pathways implicated in serious mental illnesses. nih.govnih.govresearchgate.net This multi-target approach distinguishes it from previous generations of antipsychotics. mdpi.comdrugbank.com The development of lumateperone is part of a broader trend in CNS drug discovery that is moving beyond simple receptor blockade towards more nuanced modulation of neural circuits. neurotorium.orgmdpi.com This includes exploring novel targets such as trace amine-associated receptors (TAAR1), phosphodiesterase (PDE) inhibitors, and modulators of the glutamatergic and cholinergic systems. cambridge.orgwjgnet.commdpi.com

Foundational Research Hypotheses for 6s,10s Lumateperone S Distinctive Profile

Comprehensive Receptor Binding Affinity Studies

Lumateperone's unique therapeutic effects are rooted in its distinct receptor binding profile. The following sections delve into its specific interactions with serotonergic and dopaminergic receptors.

Serotonergic Receptor Interactions

Lumateperone demonstrates significant activity at serotonin receptors, which is believed to contribute to its efficacy in treating a range of psychiatric symptoms.

In addition to its potent 5-HT2A receptor antagonism, lumateperone also acts as an inhibitor of the serotonin transporter (SERT). nih.govnih.gov This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used to treat depression. nih.gov By blocking SERT, lumateperone increases the concentration of serotonin in the synaptic cleft, which is thought to contribute to its potential antidepressant effects and its efficacy against the negative symptoms of schizophrenia. nih.govnih.gov The combination of 5-HT2A antagonism and SERT inhibition may offer a synergistic approach to modulating serotonergic neurotransmission. mdpi.com

Interactive Data Table: Lumateperone Binding Affinities (Ki values in nM)

| Receptor/Transporter | Ki (nM) |

| 5-HT2A Receptor | 0.54 italianjournalofpsychiatry.itnih.govfda.govthe-hospitalist.orgnih.govtargetmol.commedchemexpress.com |

| Serotonin Transporter (SERT) | 33-62 italianjournalofpsychiatry.itnih.govfda.govthe-hospitalist.org |

| Dopamine D2 Receptor | 32 italianjournalofpsychiatry.itnih.govfda.govthe-hospitalist.orgtargetmol.commedchemexpress.com |

| Dopamine D1 Receptor | 52 italianjournalofpsychiatry.ittargetmol.comgoogle.com |

Dopaminergic Receptor Interactions

Lumateperone's interaction with the dopamine system is characterized by a unique dual action at the D2 receptor, which sets it apart from many other antipsychotic medications. nih.govnih.govdrugbank.com

A key feature of lumateperone's pharmacology is its partial agonist activity at presynaptic dopamine D2 receptors. italianjournalofpsychiatry.itnih.govnih.govmdpi.comnih.govtargetmol.commedchemexpress.comgoogle.comdrugbank.comnih.govresearchgate.net These presynaptic autoreceptors are involved in a negative feedback loop that regulates the synthesis and release of dopamine. By acting as a partial agonist, lumateperone provides a stabilizing effect on dopamine neurotransmission. italianjournalofpsychiatry.it This action is thought to reduce the presynaptic release of dopamine without causing a complete blockade, which may contribute to its efficacy in managing both positive and negative symptoms of schizophrenia while minimizing the risk of motor side effects. mdpi.comnih.gov This mechanism differs from many traditional antipsychotics that act as full antagonists at both presynaptic and postsynaptic D2 receptors. nih.gov

In contrast to its action at presynaptic D2 receptors, lumateperone functions as an antagonist at postsynaptic D2 receptors. italianjournalofpsychiatry.itnih.govnih.govmdpi.comnih.govtargetmol.commedchemexpress.comgoogle.comdrugbank.comresearchgate.netcaplytahcp.com This postsynaptic blockade is a common mechanism of action for antipsychotic drugs and is believed to be crucial for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. caplytahcp.com However, lumateperone exhibits a moderate binding affinity for postsynaptic D2 receptors, and at therapeutic doses, it occupies a lower percentage of these receptors compared to many other antipsychotics. psychiatryonline.orgnih.gov This lower D2 receptor occupancy is thought to be a contributing factor to its favorable side-effect profile, particularly the reduced risk of extrapyramidal symptoms and hyperprolactinemia. nih.gov

Dopamine D1 Receptor Modulation

This compound demonstrates a moderate binding affinity for dopamine D1 receptors, with a dissociation constant (Ki) of 52 nM. osf.iosci-hub.seresearchgate.net This interaction is a key component of its unique pharmacological profile, contributing to its effects on glutamatergic neurotransmission. osf.iomdpi.comportico.org

Research indicates that lumateperone's activity at the D1 receptor leads to the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. osf.iosci-hub.semdpi.com This action enhances both AMPA and NMDA receptor-mediated currents, suggesting a potential mechanism for improving cognitive function and synaptic plasticity, which can be impaired in certain psychiatric disorders. sci-hub.setbzmed.ac.ir This modulation of glutamate signaling through a D1-dependent pathway is a distinguishing feature of lumateperone compared to other antipsychotic agents. osf.iomdpi.com

Interactions with Other Neurotransmitter Systems

Alpha-1 Adrenergic Receptor Binding Characterization

This compound displays a lower affinity for alpha-1 adrenergic receptors, with a reported Ki value of 73 nM. mdedge.comthe-hospitalist.org It shows moderate affinity for the alpha-1A and alpha-1B adrenergic receptor subtypes. osf.ioresearchgate.netmedcentral.com This characteristic is noteworthy as high affinity for these receptors is often associated with cardiovascular side effects such as orthostatic hypotension. The reduced binding to alpha-1 adrenergic receptors likely contributes to the favorable cardiovascular tolerability profile observed with lumateperone. mdpi.comresearchgate.net

Analysis of Minimal Affinity for H1 Histamine (B1213489) Receptors

A key feature of lumateperone's pharmacology is its very low affinity for H1 histamine receptors, with a Ki value greater than 1000 nM. mdpi.comthe-hospitalist.org This minimal interaction is significant because antagonism of H1 receptors is a well-known contributor to side effects such as sedation and weight gain commonly seen with many other antipsychotic medications. italianjournalofpsychiatry.itresearchgate.net The negligible binding to H1 receptors is consistent with the lower incidence of these adverse effects reported in clinical studies of lumateperone. researchgate.netnih.govresearchgate.netitalianjournalofpsychiatry.itnih.gov

Analysis of Minimal Affinity for 5-HT2C Serotonin Subtype Receptors

Similar to its interaction with H1 receptors, lumateperone demonstrates a low binding affinity for the 5-HT2C serotonin subtype receptor, with a reported Ki of 173 nM. mdpi.com Antagonism of the 5-HT2C receptor has been linked to metabolic side effects, including weight gain and alterations in glucose metabolism. italianjournalofpsychiatry.itresearchgate.net Therefore, lumateperone's minimal affinity for this receptor subtype is another factor contributing to its favorable metabolic profile compared to some other antipsychotic agents. mdpi.comresearchgate.netnih.govresearchgate.netitalianjournalofpsychiatry.itnih.gov

Intracellular Signaling Pathways and Molecular Modulation

The intracellular signaling pathways engaged by this compound are complex and contribute to its distinct therapeutic effects. A significant aspect of its molecular modulation involves the phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3). sci-hub.seresearchgate.net In neurons containing postsynaptic dopamine D2 receptors, lumateperone increases the phosphorylation of GSK3, a key signaling molecule involved in numerous cellular processes related to neuronal function and plasticity. researchgate.net

Furthermore, lumateperone's interaction with D1 receptors initiates a cascade that results in the phosphorylation of the GluN2B subunit of the NMDA receptor. osf.iosci-hub.semdpi.com This D1-dependent modulation enhances glutamatergic neurotransmission through both AMPA and NMDA channels. sci-hub.setbzmed.ac.ir This indirect influence on the glutamatergic system is a novel mechanism among antipsychotic drugs and may underlie some of its unique clinical benefits. portico.orgresearchgate.net

Recent preclinical studies also suggest that lumateperone may modulate inflammatory pathways. nih.gov In animal models, it has been shown to reduce levels of pro-inflammatory cytokines and alter the expression of genes involved in maintaining the integrity of the blood-brain barrier. nih.gov Additionally, lumateperone has been observed to enhance activity in the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in the prefrontal cortex, a pathway crucial for cell growth and proliferation. nih.gov

Table of Receptor Binding Affinities (Ki, nM)

| Receptor | This compound Ki (nM) |

|---|---|

| Dopamine D1 | 52 osf.iosci-hub.seresearchgate.net |

| Dopamine D4 | 39.7 - 104 nih.govnih.govmdpi.com |

| Alpha-1 Adrenergic | 73 mdedge.comthe-hospitalist.org |

| H1 Histamine | >1000 mdpi.comthe-hospitalist.org |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Risperidone (B510) |

| Olanzapine |

| Quetiapine |

| Aripiprazole |

| Haloperidol |

| Lithium |

| Valproate |

| Clozapine |

| Cariprazine |

| Brexpiprazole |

| Brilaroxazine |

| Roluperidone |

| Pimavanserin |

Dopamine Phosphoprotein Modulation Mechanisms

DARPP-32 is a critical integrator of dopamine and glutamate signaling pathways within striatal neurons. nih.govplos.org Its function is intricately regulated by its phosphorylation state at several key amino acid residues. plos.orgnih.gov When dopamine binds to D1 receptors, it activates Protein Kinase A (PKA), which then phosphorylates DARPP-32 at the threonine 34 (Thr34) residue. plos.orgnih.gov This phosphorylation converts DARPP-32 into a potent inhibitor of Protein Phosphatase-1 (PP1). plos.orgnih.gov Conversely, dopamine D2 receptor agonists inhibit the phosphorylation of DARPP-32 at Thr34. researchgate.net

Another crucial phosphorylation site is threonine 75 (Thr75), which is phosphorylated by cyclin-dependent kinase 5 (Cdk5). nih.gov When phosphorylated at this site, DARPP-32 acts as an inhibitor of PKA, thereby dampening the effects of D1 receptor stimulation. nih.gov

Lumateperone's action as a postsynaptic D2 receptor antagonist influences this delicate balance. researchgate.net In contrast to D2 agonists like quinpirole, which decrease the phosphorylation state of key proteins, lumateperone's antagonism at postsynaptic D2 receptors contributes to the modulation of signaling cascades involving DARPP-32. researchgate.net This is a key aspect of its function as a dopamine phosphoprotein modulator, allowing it to fine-tune signaling downstream of the D2 receptor in a manner distinct from other antipsychotics. mdpi.comnih.gov

Table 1: Key Proteins in the DARPP-32 Signaling Pathway

| Protein/Phosphoprotein | Function in Dopamine Signaling | Regulation by Phosphorylation |

|---|---|---|

| DARPP-32 | Integrator of dopamine and glutamate signals. plos.org | Phosphorylation at Thr34 by PKA converts it to a PP1 inhibitor. nih.gov Phosphorylation at Thr75 by Cdk5 converts it to a PKA inhibitor. nih.gov |

| Protein Kinase A (PKA) | Activated by D1 receptor stimulation. | Phosphorylates DARPP-32 at Thr34. plos.org |

| Protein Phosphatase-1 (PP1) | Dephosphorylates numerous target proteins. | Inhibited by DARPP-32 when it is phosphorylated at Thr34. nih.gov |

| Cyclin-dependent kinase 5 (Cdk5) | Kinase involved in neuronal processes. | Phosphorylates DARPP-32 at Thr75. nih.gov |

Phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) in Mesolimbic/Mesocortical Systems

This compound's unique pharmacological profile extends to its influence on the Glycogen Synthase Kinase 3 Beta (GSK-3β) signaling pathway. mdpi.comresearchgate.netnih.gov GSK-3β is a serine/threonine kinase that is typically constitutively active and plays a role in a wide array of cellular functions. creative-diagnostics.com Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several neuropsychiatric disorders. researchgate.netnih.govd-nb.info The kinase is inhibited when phosphorylated at a specific residue, serine 9 (Ser9). mdpi.com

A primary pathway leading to GSK-3β inhibition involves the protein kinase Akt (also known as Protein Kinase B). researchgate.netnih.gov When activated, Akt phosphorylates GSK-3β at Ser9, thereby inhibiting its kinase activity. creative-diagnostics.commdpi.com Dopamine D2 receptor signaling is known to modulate this pathway; activation of D2 receptors can lead to the dephosphorylation of Akt, which in turn leads to the activation of GSK-3β. creative-diagnostics.commdpi.com

Research demonstrates that lumateperone increases the phosphorylation of GSK-3β, which is indicative of its inhibition. nih.govmdpi.comresearchgate.net This effect is observed preferentially in the mesolimbic and mesocortical dopamine systems, such as the prefrontal cortex and nucleus accumbens, which are brain regions highly implicated in schizophrenia. nih.govmdpi.comnih.gov Preclinical studies in mice have substantiated these findings, showing that lumateperone administration leads to a dose-dependent increase in the phosphorylation of GSK-3β in these specific brain regions. mdpi.comnih.gov This action may contribute to its therapeutic effects, as the inhibition of GSK-3β has been suggested to be beneficial in treating mood and psychotic disorders. researchgate.net

Table 2: Regional Effects of Antipsychotics on GSK-3β Phosphorylation in Mice Data based on preclinical findings

| Compound | Brain Region | Effect on GSK-3β Phosphorylation (Inhibition) |

|---|---|---|

| This compound (ITI-007) | Mesolimbic/Mesocortical Systems | Preferentially increases phosphorylation. nih.gov |

| Haloperidol | Striatum | Increases phosphorylation. nih.gov |

| Clozapine | Striatum | Increases phosphorylation. nih.gov |

Glutamatergic Neurotransmission Modulation by 6s,10s Lumateperone

D1 Receptor-Dependent Regulation of N-Methyl-D-Aspartate (NMDA) Receptors

Lumateperone's influence on N-Methyl-D-Aspartate (NMDA) receptors is a cornerstone of its glutamatergic activity. nih.govsmpdb.canih.gov This regulation is primarily dependent on its interaction with dopamine (B1211576) D1 receptors. mdpi.comosf.iosmpdb.ca It is believed that this D1 receptor-mediated mechanism is a significant contributor to lumateperone's therapeutic effects, particularly in conditions like schizophrenia where NMDA receptor-mediated glutamate (B1630785) signaling appears to be impaired. osf.iosmpdb.canih.gov

A key molecular action of lumateperone (B1672687) is the enhancement of phosphorylation of the GluN2B subunit of the NMDA receptor. nih.govmdpi.comsmpdb.ca This phosphorylation is a critical step in modulating the function of the NMDA receptor. nih.govmdpi.com Research has shown that lumateperone increases the phosphorylation of the GluN2B subunit at the tyrosine residue Y1472. mdpi.comdiva-portal.org This action is thought to be mediated through its effects on D1 receptors. mdpi.comsmpdb.ca By increasing the phosphorylation of GluN2B, lumateperone enhances the activity of NMDA receptors, which may help to normalize glutamatergic function. mdpi.comnih.gov This effect on a specific subunit of the NMDA receptor highlights the targeted nature of lumateperone's mechanism.

| Feature | Description | Source |

| Target Receptor | N-Methyl-D-Aspartate (NMDA) Receptor | nih.govsmpdb.canih.gov |

| Mediating Receptor | Dopamine D1 Receptor | mdpi.comosf.iosmpdb.ca |

| Molecular Action | Enhancement of GluN2B subunit phosphorylation | nih.govmdpi.comsmpdb.ca |

| Phosphorylation Site | Tyrosine residue Y1472 | diva-portal.org |

Modulation of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors

In addition to its effects on NMDA receptors, lumateperone also modulates the function of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) receptors. nih.gov This modulation is another important aspect of its influence on glutamatergic neurotransmission and is believed to contribute to its potential cognitive-enhancing and antidepressant-like effects. nih.govdiva-portal.org

Lumateperone has been shown to promote the trafficking and function of AMPA receptors. nih.gov AMPA receptors are critical for the majority of fast excitatory synaptic transmission in the brain. frontiersin.org The process of AMPA receptor trafficking, which involves their movement into and out of the synapse, is a key mechanism underlying synaptic plasticity, learning, and memory. frontiersin.org By promoting the trafficking of AMPA receptors, lumateperone may enhance synaptic strength and plasticity. nih.govdiva-portal.org This effect, in conjunction with its modulation of NMDA receptors, suggests a broad impact on glutamatergic signaling. nih.gov

The activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key mechanism through which lumateperone is thought to exert its effects on AMPA receptors. nih.govresearchgate.net The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis, and its activation has been linked to the promotion of AMPA receptor trafficking and function. nih.govnih.govsochob.cl Preclinical studies have indicated that lumateperone activates the mTORC1 signaling pathway. nih.govnih.gov This activation is believed to be a downstream effect of its D1 receptor-dependent actions and contributes to the enhancement of both NMDA and AMPA receptor activity. researchgate.net

| Feature | Description | Source |

| Target Receptor | Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor | nih.gov |

| Mechanism | Promotion of AMPA receptor trafficking and function | nih.gov |

| Signaling Pathway | Activation of mammalian target of rapamycin (mTOR) signaling pathway | nih.govresearchgate.net |

| Upstream Modulator | Dopamine D1 Receptor | researchgate.net |

Indirect Influences on Glutamatergic Signaling

One significant indirect effect is the increase in glutamate release in the medial prefrontal cortex (mPFC). diva-portal.org This increase in the primary excitatory neurotransmitter can lead to a broader activation of glutamatergic pathways. Furthermore, lumateperone's activity as a serotonin (B10506) reuptake transporter (SERT) inhibitor can also indirectly influence glutamatergic signaling, as serotonin systems are known to interact with and modulate glutamatergic neurons. nih.govsci-hub.se The compound's affinity for dopamine D1 receptors is a central hub for its indirect glutamatergic effects, leading to the phosphorylation of the GluN2B subunit of the NMDA receptor and subsequent enhancement of both NMDA and AMPA receptor-mediated currents. mdpi.comosf.iosmpdb.cadiva-portal.org This intricate interplay of receptor modulation and neurotransmitter release underscores the multifaceted nature of lumateperone's impact on glutamatergic signaling.

Preclinical Neurobiological and Pharmacological Investigations of 6s,10s Lumateperone

In Vitro Studies on Neurotransmitter Systems

(6S,10S) Lumateperone (B1672687), hereafter referred to as lumateperone, demonstrates a unique and complex in vitro pharmacological profile characterized by its interactions with key neurotransmitter systems implicated in psychiatric disorders. nih.govhcplive.com Radioligand binding assays have revealed that lumateperone possesses a high affinity for serotonin (B10506) 5-HT2A receptors, a moderate affinity for dopamine (B1211576) D2 and D1 receptors, and a moderate affinity for the serotonin transporter (SERT). mdpi.commemphis.edu This profile distinguishes it from other second-generation antipsychotics. nih.gov

Lumateperone exhibits a particularly high binding affinity for the serotonin 5-HT2A receptor, with a dissociation constant (Ki) of 0.54 nM. nih.govnih.gov Its affinity for the 5-HT2A receptor is approximately 60 times greater than its affinity for the dopamine D2 receptor. nih.govnih.gov This significant separation in receptor affinity is a key feature of its pharmacological profile. nih.gov Functionally, lumateperone acts as a potent antagonist at 5-HT2A receptors. nih.govnih.gov

At dopamine receptors, lumateperone displays moderate affinity for D2 receptors (Ki = 32 nM) and D1 receptors (Ki = 52 nM). mdpi.commemphis.edu Its interaction with the D2 receptor is multifaceted; it acts as a presynaptic partial agonist and a postsynaptic antagonist. nih.govbiospace.com This dual action is thought to contribute to a more efficient reduction in dopaminergic signaling. nasdaq.com The compound's binding to D1 receptors may indirectly activate glutamatergic pathways, including NMDA and AMPA receptors. ljmu.ac.uk

Furthermore, lumateperone demonstrates moderate binding affinity for the serotonin transporter (SERT), with a Ki value reported to be between 33 nM and 62 nM. mdpi.comnih.govnih.gov Inhibition of SERT is a mechanism shared with many antidepressant medications.

In contrast to its affinity for these primary targets, lumateperone shows low affinity for other receptors that are often associated with adverse effects of antipsychotic medications. It has negligible binding affinity for histaminergic H1 and muscarinic receptors, which may contribute to a more favorable side-effect profile regarding sedation, weight gain, and cognitive impairment. mdpi.comnih.gov

Table 1: In Vitro Receptor and Transporter Binding Affinities of Lumateperone

| Target | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A Receptor | 0.54 |

| Dopamine D2 Receptor | 32 |

| Dopamine D1 Receptor | 52 |

| Serotonin Transporter (SERT) | 33 - 62 |

| Alpha-1 Adrenergic Receptor | 73 |

| Serotonin 5-HT2C Receptor | 173 |

| Histamine (B1213489) H1 Receptor | >1000 |

This table is interactive. You can sort the columns by clicking on the headers.

In Vivo Animal Model Studies

Research on Antipsychotic-like Activity

In preclinical models designed to predict antipsychotic efficacy, lumateperone has demonstrated activity in the conditioned avoidance response (CAR) test. Studies in rats have shown that lumateperone significantly suppresses the conditioned avoidance response, an effect indicative of antipsychotic-like potential. biospace.com This behavioral paradigm is a well-established model for assessing the efficacy of antipsychotic agents.

Lumateperone has been shown to inhibit locomotor hyperactivity induced by amphetamine in rats. nih.gov This animal model is used to screen for potential antipsychotic activity, as amphetamine-induced hyperactivity is thought to mimic aspects of psychosis. In these studies, lumateperone produced a dose-dependent inhibition of this behavior, with a median inhibitory dose (ID50) of 0.95 mg/kg when administered orally. nih.gov The potency of lumateperone in this model was comparable to that of the atypical antipsychotic risperidone (B510), which had an ID50 of 0.33 mg/kg. nih.gov

The 5-HT2A receptor is a key target of lumateperone, and its antagonism at this receptor has been evaluated in vivo using the 2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI)-induced head-twitch model in mice. DOI is a 5-HT2A receptor agonist that reliably induces a head-twitch response. Preclinical studies have demonstrated that lumateperone is a potent inhibitor of DOI-induced head-twitches. nih.gov Oral administration of lumateperone at a dose of 0.09 mg/kg effectively blocked this behavior, confirming its potent 5-HT2A receptor antagonist activity in a functional in vivo assay. nih.gov

Assessment of Antidepressant-like Activity

Preclinical evidence suggests that lumateperone may also possess antidepressant-like properties. nih.gov In a mouse model of chronic social defeat, a paradigm used to induce depressive-like behaviors, lumateperone has demonstrated antidepressant-like activity. nih.gov Further supporting this potential is the finding that lumateperone can modulate neuroinflammatory processes. In response to an inflammatory challenge with lipopolysaccharide (LPS) in mice, lumateperone was shown to reduce abnormally elevated levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in both the brain and serum. nih.gov Similar reductions in pro-inflammatory cytokines were observed in rats subjected to acute behavioral stress. nih.gov

Table 2: Summary of In Vivo Animal Model Studies with Lumateperone

| Animal Model | Species | Key Finding |

|---|---|---|

| Conditioned Avoidance Response (CAR) | Rat | Significant suppression of the conditioned avoidance response. |

| Amphetamine-Induced Hyperactivity | Rat | Inhibition of locomotor hyperactivity with an ID50 of 0.95 mg/kg. |

| DOI-Induced Head-Twitch | Mouse | Effective blockade of head-twitch behavior at 0.09 mg/kg. |

| Chronic Social Defeat | Mouse | Demonstration of antidepressant-like activity. |

| LPS-Induced Inflammation | Mouse | Reduction of pro-inflammatory cytokines in the brain and serum. |

| Acute Behavioral Stress | Rat | Reduction of pro-inflammatory cytokines. |

This table is interactive. You can sort the columns by clicking on the headers.

Investigations of Neuroinflammatory Modulation

(6S,10S) Lumateperone has been investigated for its ability to modulate neuroinflammatory processes, a mechanism increasingly implicated in the pathophysiology of mood disorders. dntb.gov.ua Preclinical studies demonstrate that lumateperone can normalize pathological levels of acute inflammation. dntb.gov.uanih.gov

Research in animal models has shown that this compound can significantly reduce aberrantly elevated levels of key pro-inflammatory cytokines following an acute immune challenge or behavioral stress. transpharmation.comdntb.gov.uanih.gov In studies where male and female mice were subjected to an acute immune challenge, lumateperone administration led to a dose-dependent reduction in the heightened levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in both the brain and serum. dntb.gov.uaCurrent time information in Delhi, IN. This effect was also observed in male mice subjected to acute behavioral stress. dntb.gov.uanih.gov

One study quantified the reduction of circulating pro-inflammatory cytokines in the serum of male mice following a lipopolysaccharide (LPS) challenge, as detailed in the table below.

| Cytokine | Treatment Group | Serum Level (pg/ml) |

| IL-1β | LPS Only | 6.267 |

| LPS + Lumateperone | 2.686 | |

| TNF-α | LPS Only | 335.3 |

| LPS + Lumateperone | 56.33 | |

| IL-6 | LPS Only | 14,520 |

| LPS + Lumateperone | 1,494 | |

| Data sourced from a study on male mice subjected to an acute immune challenge. dntb.gov.ua IL-6 levels were converted from ng/ml to pg/ml for consistency. |

In addition to reducing pro-inflammatory markers, this compound has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). dntb.gov.ua In the same studies utilizing an LPS-induced immune challenge in mice, lumateperone treatment resulted in elevated protein levels of IL-10 in both the serum and brain of male and female mice compared to those treated with LPS alone. dntb.gov.ua

The table below illustrates the effect of lumateperone on serum IL-10 levels in female mice after an LPS challenge.

| Cytokine | Treatment Group | Serum Level (pg/ml) |

| IL-10 | LPS Only | 65.14 |

| LPS + Lumateperone | 211.7 | |

| Data sourced from a study on female mice subjected to an acute immune challenge. dntb.gov.ua |

Regional Neurochemical Effects in Animal Brains

Studies using in vivo microdialysis and amperometry in rat models have been conducted to understand the effects of this compound on neurotransmitter release in specific brain regions critical to mood and cognition.

This compound has been demonstrated to increase dopamine release in the medial prefrontal cortex (mPFC) of rats. nih.gov This region-specific modulation is a key feature of its neurochemical profile. Research indicates a dose-dependent effect on dopamine release in this cortical region.

| Lumateperone Dose | Effect on Dopamine Release in mPFC |

| 1 mg/kg | No significant increase compared to vehicle |

| 3 mg/kg | No significant increase compared to vehicle |

| 10 mg/kg | Significant increase compared to vehicle |

| Data derived from neurochemical studies in rats. |

Alongside its effects on the dopaminergic system, this compound also modulates glutamatergic neurotransmission. transpharmation.com Preclinical investigations have confirmed that systemic administration of lumateperone significantly increases the release of glutamate (B1630785) in the rat medial prefrontal cortex (mPFC) when compared to a vehicle control. nih.gov This enhancement of glutamate signaling is believed to occur, in part, through a dopamine D1 receptor-dependent mechanism that facilitates both NMDA and AMPA receptor-mediated neurotransmission. nih.gov

Effects on Nucleus Accumbens Neurochemistry

Preclinical research indicates that this compound modulates key signaling pathways within the nucleus accumbens, a critical brain region involved in reward, motivation, and mood. Studies in animal models have demonstrated that lumateperone influences the phosphorylation state of specific proteins, thereby affecting intracellular signaling cascades.

One of the notable effects of lumateperone is its ability to increase the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Specifically, oral administration of lumateperone was found to elevate the phosphorylation level at the tyrosine 1472 (Y1472) residue of the GluN2B subunit in the nucleus accumbens of mice. mdpi.com This post-translational modification is significant as the phosphorylation of NMDA receptor subunits can alter their function, including ion channel conductivity and trafficking, which in turn modulates glutamatergic neurotransmission and synaptic plasticity.

Furthermore, lumateperone has been shown to induce a dose-dependent increase in the phosphorylation of glycogen (B147801) synthase kinase 3 (GSK-3) at the serine 9 (S9) residue in the nucleus accumbens. mdpi.com The phosphorylation of GSK-3 at this site is inhibitory, meaning that lumateperone effectively reduces the enzyme's activity. GSK-3 is a multifaceted kinase implicated in a wide array of cellular processes, and its dysregulation has been linked to various neuropsychiatric conditions. By modulating GSK-3 activity, lumateperone may influence downstream signaling pathways that are crucial for neuronal function and mood regulation.

The following table summarizes the observed effects of this compound on key proteins in the nucleus accumbens based on preclinical findings.

| Target Protein | Specific Site of Action | Observed Effect in Nucleus Accumbens |

| GluN2B Subunit of NMDA Receptor | Tyrosine 1472 (Y1472) | Increased Phosphorylation mdpi.com |

| Glycogen Synthase Kinase 3 (GSK-3) | Serine 9 (S9) | Dose-dependent Increase in Phosphorylation mdpi.com |

Electrophysiological Studies on NMDA and AMPA-Induced Currents in mPFC

Electrophysiological investigations in the medial prefrontal cortex (mPFC) have revealed that this compound distinctly modulates glutamatergic neurotransmission by facilitating currents mediated by both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govitalianjournalofpsychiatry.it These studies, conducted on layer V/VI pyramidal neurons in rats, have demonstrated that lumateperone's effects are dependent on the activation of dopamine D1 receptors. nih.gov

The facilitation of NMDA-induced currents by lumateperone was observed to follow an inverted U-shaped concentration-response relationship. While lower concentrations of lumateperone did not produce a significant effect, a concentration of 30 nM was shown to facilitate these currents. This enhancement was effectively blocked by pretreatment with SCH23390, a D1 receptor antagonist, confirming the D1-dependent nature of this modulation.

Similarly, lumateperone was found to facilitate AMPA-induced currents, also in a manner that exhibited an inverted U-shaped concentration-response curve. The maximal potentiation of AMPA currents was recorded at a lumateperone concentration of 30 nM, which resulted in a significant increase. As with the NMDA currents, the facilitation of AMPA-induced currents by 30 nM lumateperone was prevented by the pre-application of the D1 receptor antagonist SCH23390.

The table below details the findings from these electrophysiological studies on the effects of this compound in the mPFC.

| Receptor Current | Lumateperone Concentration | Observed Effect on Current in mPFC Pyramidal Neurons | D1 Receptor Dependence |

| NMDA | 3, 5, 10, 100 nM | No significant alteration | N/A |

| NMDA | 30 nM | Facilitation (Inverted U-shaped response) | Yes (Blocked by 1 µM SCH23390) |

| AMPA | 30 nM | Maximal increase of 138.8 ± 10.0% of control | Yes (Blocked by 1 µM SCH23390) |

These findings highlight a key aspect of lumateperone's mechanism of action, demonstrating its ability to enhance excitatory synaptic transmission in the mPFC through a dopamine D1 receptor-dependent pathway. italianjournalofpsychiatry.itmdpi.com This modulation of both NMDA and AMPA receptor-mediated currents may contribute to its therapeutic effects on cognitive and negative symptoms associated with neuropsychiatric disorders. italianjournalofpsychiatry.itmdpi.com

Synthetic Chemistry and Stereochemical Characterization of 6s,10s Lumateperone

Elucidation of Original Synthetic Pathways

The initial synthetic routes to Lumateperone (B1672687) laid the groundwork for its production, establishing key chemical transformations for the assembly of its complex tetracyclic core. These early methods were characterized by a linear sequence of reactions, including a pivotal indole (B1671886) formation and subsequent reductive modifications.

A cornerstone of the original synthesis of Lumateperone is the application of the Fischer indole synthesis to construct the indole moiety embedded within the tetracyclic framework. nrochemistry.comnih.gov This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to generate the indole ring system. nrochemistry.com In the context of Lumateperone synthesis, a substituted hydrazine (B178648) derivative is reacted with a cyclic ketone, typically a piperidone derivative, to forge the tricyclic indole core of the molecule. nrochemistry.comnih.gov This strategic cyclization is fundamental to assembling the characteristic fused ring system of the drug. nrochemistry.com The mechanism proceeds through the formation of a phenylhydrazone that isomerizes to an enamine. Subsequent protonation facilitates a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to an imine intermediate that cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. nrochemistry.com

Following the construction of the tetracyclic indole, a series of reduction steps are crucial for elaborating the final structure of Lumateperone. One of the key transformations is the reduction of the indole to the corresponding indoline (B122111) (dihydroindole) derivative. This is often achieved using reducing agents such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, or with sodium cyanoborohydride. nrochemistry.comnih.gov These conditions selectively reduce the double bond within the indole's five-membered ring to yield the desired cis-indoline stereochemistry. nrochemistry.comnih.gov

Further reductive processes are employed to modify other functional groups within the molecule. For instance, the reduction of an amide or lactam carbonyl group within the tetracyclic intermediate is a critical step. nih.govresearchgate.net Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), have been utilized for this transformation. nih.gov This particular reduction converts the lactam to the corresponding amine, completing the formation of the piperazine (B1678402) ring system integral to the Lumateperone scaffold. nih.gov

Development of Alternative Synthetic Approaches for (6S,10S) Lumateperone Intermediates

Researchers have devised alternative methods for constructing the tetracyclic core of Lumateperone that diverge from the initial strategies. One notable approach involves starting from commercially available and less expensive materials like quinoxaline (B1680401). nih.govresearchgate.netnih.gov This strategy employs a sequence of reactions including N-trifluoroacetylation, reduction of a nitroso group to a hydrazine, and a subsequent Fischer indole synthesis with ethyl 4-oxopiperidine-1-carboxylate. nih.govresearchgate.net This pathway leads to the formation of the tetracyclic product in good yields. nih.gov Another innovative approach involves a palladium-catalyzed C-N bond-forming reaction to achieve the final cyclization and form the tetracyclic skeleton. nih.govbeilstein-journals.org

These alternative routes are designed to be more efficient and practical for large-scale synthesis. For instance, some methods "telescope" reaction steps, where multiple transformations are carried out in a single pot without isolating the intermediates, thereby streamlining the process. nih.govbeilstein-journals.org

A significant focus in the development of Lumateperone synthesis has been on process optimization to ensure its suitability for industrial-scale production. A key challenge in the original synthesis was the use of borane·THF complex for the reduction of the lactam carbonyl group, which can pose difficulties on a large scale. nih.govresearchgate.net Alternative synthetic routes have been specifically designed to circumvent the use of this reagent, thereby enhancing the safety and practicality of the manufacturing process. nih.govresearchgate.netnih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for (6S,10S) Stereoisomer

The therapeutic activity of Lumateperone is specific to the (6S,10S) stereoisomer. google.com Therefore, controlling the stereochemistry during the synthesis is of paramount importance. This is achieved through either enantioselective synthesis, which aims to produce the desired enantiomer directly, or through the resolution of a racemic mixture.

The most commonly described method for obtaining the enantiomerically pure (6S,10S)-Lumateperone is through chiral resolution. wikipedia.org This technique involves the separation of a racemic mixture of a key intermediate into its individual enantiomers. wikipedia.org A widely used approach for Lumateperone is the formation of diastereomeric salts. nrochemistry.comyoutube.com In this method, a racemic intermediate is treated with a chiral resolving agent, such as an enantiomerically pure acid like (R)-mandelic acid. nrochemistry.comnih.gov This reaction forms two diastereomeric salts which, due to their different physical properties, can be separated by crystallization. nrochemistry.comyoutube.com The less soluble diastereomeric salt preferentially crystallizes out of the solution, allowing for its isolation. nrochemistry.comyoutube.com Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure intermediate. nrochemistry.com

An alternative to diastereomeric salt resolution is chiral chromatography. nih.govresearchgate.net In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. khanacademy.org The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. khanacademy.org While effective, chiral chromatography can be more expensive and less scalable for large-scale production compared to diastereomeric resolution. google.com

| Technique | Description | Key Reagents/Materials |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | (R)-mandelic acid or other chiral acids. |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Chiral chromatography column. |

Structure Activity Relationship Sar Studies and Rational Drug Design for 6s,10s Lumateperone

Pharmacophore Identification and Feature Mapping

While specific proprietary pharmacophore models for Lumateperone (B1672687) are not extensively detailed in publicly available literature, a retrospective analysis of its structure allows for the identification of key chemical features essential for its activity. The core pharmacophore of Lumateperone can be understood by dissecting its tetracyclic quinoxaline (B1680401) derivative structure.

The essential pharmacophoric features are believed to include:

A basic nitrogen atom: The tertiary amine within the piperazine (B1678402) ring of the tetracyclic core is a crucial feature for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. This basic center is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pockets.

An aromatic region: The fluorophenyl group attached to the butyrophenone (B1668137) side chain is a key aromatic feature. This moiety is common in many antipsychotic drugs and is known to engage in hydrophobic and van der Waals interactions within the receptor binding sites. The fluorine substitution can influence the electronic properties and metabolic stability of this aromatic ring.

A central hydrophobic core: The rigid tetracyclic ring system serves as a central scaffold, orienting the other pharmacophoric elements in a specific three-dimensional arrangement. The stereochemistry of this core, specifically the (6S,10S) configuration, is critical for the precise positioning of the molecule within the receptor binding pockets to ensure optimal interaction and selectivity.

A hydrogen bond acceptor: The carbonyl group of the butyrophenone linker acts as a hydrogen bond acceptor, a common feature in the pharmacophores of many GPCR ligands.

These features, in their specific spatial arrangement, are fundamental to Lumateperone's ability to bind with high affinity to its primary targets.

Exploration of Key Structural Motifs Influencing Receptor Selectivity

A hallmark of Lumateperone's pharmacological profile is its distinct receptor selectivity, characterized by a significantly higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor. This selectivity is a direct result of specific structural motifs within the molecule.

The key structural elements influencing this selectivity include:

The Tetracyclic Core: The rigid and complex tetracyclic quinoxaline-derived core is a major determinant of receptor selectivity. Its specific shape and stereochemistry likely favor a binding mode within the 5-HT2A receptor that is more energetically favorable than in the D2 receptor.

The Butyrophenone Linker: The length and flexibility of the four-carbon butyrophenone chain play a critical role in positioning the fluorophenyl group in the appropriate region of the receptor. Variations in this linker length could significantly alter the binding affinity and selectivity profile.

Lumateperone's high affinity for the 5-HT2A receptor (Ki = 0.54 nM) and moderate affinity for the D2 receptor (Ki = 32 nM) results in a high 5-HT2A/D2 affinity ratio of approximately 60. nih.govnih.gov This is in contrast to many other atypical antipsychotics. newdrugapprovals.org This high ratio is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms. nih.gov Furthermore, Lumateperone exhibits moderate affinity for the serotonin transporter (SERT) (Ki = 33-62 nM), which may contribute to its effects on negative and depressive symptoms. mdpi.comgoogle.com It has a lower affinity for other receptors such as D1 (Ki = 52 nM), α1-adrenergic (Ki = 73 nM), and has minimal interaction with histaminergic H1 and muscarinic receptors, which is consistent with its reduced side effects like weight gain and sedation. google.commdpi.com

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 0.52 - 10 |

| Dopamine D2 | 19.2 - 32 |

| Serotonin Transporter (SERT) | 16 - 62 |

| Dopamine D1 | 20 - 78 |

| Dopamine D4 | 39.7 - 104 |

| α1b-Adrenergic | 36.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Detailed quantitative structure-activity relationship (QSAR) studies specifically focused on (6S,10S) Lumateperone and its analogues have not been published in the peer-reviewed literature. Such studies are often proprietary to the pharmaceutical companies that develop these compounds.

However, it can be inferred that during the drug discovery and optimization process that led to Lumateperone, QSAR modeling would have been a critical tool. These models would have mathematically correlated the structural features of a series of synthesized analogues with their biological activities (e.g., binding affinities for 5-HT2A, D2, and other receptors).

A hypothetical QSAR model for Lumateperone analogues would likely incorporate descriptors such as:

Electronic properties: Hammett constants or calculated atomic charges on the fluorophenyl ring to model the effect of substituents on binding.

Steric properties: Molar refractivity or Taft steric parameters to quantify the size and shape of different functional groups.

Hydrophobicity: LogP or calculated lipophilicity values to model the influence of lipophilicity on receptor binding and pharmacokinetic properties.

Topological and 3D descriptors: Molecular connectivity indices and other descriptors that capture the three-dimensional shape of the molecules.

The insights gained from such QSAR models would have guided the medicinal chemists in designing new analogues with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the selection of this compound as the clinical candidate.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

The development of this compound is a clear example of the application of modern drug design principles. While specific details of the design process are not fully public, the unique structure and pharmacological profile of Lumateperone suggest a sophisticated approach that likely combined both ligand-based and structure-based methods.

Ligand-Based Drug Design:

In the absence of a high-resolution crystal structure of the target receptors, particularly in the early stages of drug discovery, ligand-based drug design would have been instrumental. This approach relies on the knowledge of other molecules that bind to the target of interest. The design of Lumateperone likely involved:

Scaffold Hopping and Molecular Hybridization: The tetracyclic core of Lumateperone is a novel scaffold compared to earlier generations of antipsychotics. Medicinal chemists may have started with known pharmacophores of existing antipsychotic agents and then designed new scaffolds to improve properties. The butyrophenone side chain is a classic feature of older antipsychotics like haloperidol, suggesting a hybridization approach to combine a novel core with a known active moiety.

Pharmacophore Modeling: As discussed in section 6.1, a pharmacophore model would have been developed based on the structures of known 5-HT2A and D2 receptor ligands. This model would have served as a template for designing new molecules with the desired features for high-affinity binding.

Structure-Based Drug Design:

As computational power and protein modeling techniques have advanced, structure-based drug design has become more feasible, even without experimental crystal structures. The design of Lumateperone analogues may have utilized:

Homology Modeling: In the absence of crystal structures for the human 5-HT2A and D2 receptors, homology models could have been built based on the known structures of related GPCRs. These models would provide a three-dimensional representation of the binding sites.

Molecular Docking: Synthesized analogues of Lumateperone would have been computationally "docked" into these homology models to predict their binding modes and affinities. This would allow for the prioritization of which analogues to synthesize and test, saving time and resources. The docking studies would help in understanding how subtle changes to the molecule's structure, such as the stereochemistry or the position of the fluorine atom, could impact receptor binding and selectivity.

The iterative process of designing new analogues based on these computational models, followed by synthesis and biological testing, is a cornerstone of modern rational drug design and was undoubtedly central to the discovery of this compound.

Computational Chemistry and Molecular Modeling of 6s,10s Lumateperone

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. While specific proprietary docking studies for lumateperone (B1672687) are not extensively detailed in publicly available literature, the principles of this methodology are fundamental to understanding its interactions with key receptors, such as the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.

Docking simulations for compounds in the same class as lumateperone, potent dual 5-HT2A/D2 receptor antagonists, have been utilized to elucidate their binding modes. These studies have confirmed strong interactions with key residues within the binding sites of these receptors, such as D3.32, T3.37, and T7.39 in the D2 receptor, and D3.32, T3.37, S5.46, and L45.52 in the 5-HT2A receptor. For a molecule like lumateperone, docking studies would be instrumental in visualizing and quantifying the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its high affinity for the 5-HT2A receptor (Ki = 0.54 nM) and moderate affinity for the D2 receptor (Ki = 32 nM).

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, revealing the conformational changes and stability of the binding over time. Although specific MD simulation studies for lumateperone are not publicly accessible, this technique is crucial for understanding the nuanced binding mechanisms of antipsychotic drugs.

MD simulations can be employed to investigate the stability of the binding pose predicted by molecular docking and to explore the flexibility of both the ligand and the receptor. For instance, MD simulations of dopamine at the D2 receptor have provided insights into how the ligand fluctuates within the binding site and orients itself toward key charged residues. In the context of lumateperone, MD simulations could elucidate the molecular basis for its dual activity at the D2 receptor, acting as a presynaptic partial agonist and a postsynaptic antagonist. These simulations could also shed light on the allosteric modulation of receptor activity and the kinetics of ligand binding and dissociation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets. For butyrophenone (B1668137) antipsychotics, the chemical class to which lumateperone belongs, quantum chemical methods can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insights into the molecule's susceptibility to electron transfer and its potential for forming specific types of chemical bonds.

While specific quantum chemical analyses of (6S,10S) lumateperone are not widely published, such studies would be critical in rationalizing its structure-activity relationship. By calculating the electron distribution and electrostatic potential, researchers can identify the regions of the molecule most likely to engage in favorable interactions with receptor binding sites.

Cheminformatic Modeling and Virtual Screening for Novel Ligands

The discovery of novel drug candidates like lumateperone often involves extensive cheminformatic modeling and virtual screening of large compound libraries. These computational techniques allow for the rapid in silico evaluation of thousands to millions of molecules to identify those with a high probability of binding to a specific biological target.

Virtual screening can be either ligand-based, searching for molecules with similar properties to known active compounds, or structure-based, docking candidate molecules into the three-dimensional structure of the target receptor. The development of potent dual 5-HT2A/D2 receptor antagonists, a class that includes lumateperone, has been significantly advanced by these screening methodologies. While the specific virtual screening campaigns that led to the identification of lumateperone (formerly ITI-007) are proprietary, it is a standard and powerful approach in modern drug discovery.

Predictive Modeling of Receptor Occupancy and Functional Outcomes

Predictive modeling plays a crucial role in translating in vitro binding affinities to in vivo receptor occupancy and, ultimately, to clinical efficacy. For lumateperone, positron emission tomography (PET) studies have provided valuable data for building and validating these models.

PET studies have demonstrated a clear dose-dependent relationship for lumateperone's occupancy of both 5-HT2A and D2 receptors. These studies have shown that at therapeutic doses, lumateperone achieves high occupancy of 5-HT2A receptors while maintaining a relatively low occupancy of striatal D2 receptors. This is a key differentiator from many other antipsychotics and is thought to contribute to its favorable side-effect profile.

Predictive models, often based on pharmacokinetic and pharmacodynamic (PK/PD) principles, can be used to simulate the relationship between lumateperone's plasma concentration and the degree of receptor occupancy in the brain. These models are essential for optimizing dosing regimens and predicting the therapeutic window.

| Dose | Receptor | Occupancy (%) | Study Population |

| 10 mg | 5-HT2A | >80% | Healthy Volunteers |

| 10 mg | Striatal D2 | ~12% | Healthy Volunteers |

| 40 mg | Striatal D2 | up to 39% | Healthy Volunteers |

| 60 mg | Dorsal Striatal D2 | ~39% (peak) | Patients with Schizophrenia |

Table 1: Receptor Occupancy of this compound in Human PET Studies

Advanced Analytical Methodologies for 6s,10s Lumateperone Research

Spectroscopic Techniques for Compound Analysis

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, offering rapid and reliable means for quantification and stability assessment.

UV Spectrophotometric Method Development and Validation

The development of a simple, precise, and economical UV-Visible spectrophotometric method is a primary step in the routine analysis of Lumateperone (B1672687). globalresearchonline.net Method development typically begins with the determination of the wavelength of maximum absorbance (λmax) for Lumateperone in a suitable solvent. Studies have identified the λmax for Lumateperone to be around 227 nm, 243 nm, and 245 nm in various solvents, including methanol (B129727) and water-methanol mixtures. globalresearchonline.netjneonatalsurg.comhealthinformaticsjournal.comijnrd.org

Validation of the developed method is performed in accordance with the International Council for Harmonisation (ICH) guidelines. jneonatalsurg.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The method demonstrates a linear relationship between absorbance and concentration over a specified range. For instance, linearity has been established in concentration ranges such as 5-15 µg/mL and 5-45 µg/mL, with correlation coefficients (R²) consistently found to be 0.999 or greater, indicating excellent linearity. globalresearchonline.netjneonatalsurg.com

Accuracy: Accuracy is often assessed through recovery studies, with acceptable recovery typically falling between 98% and 102%. jneonatalsurg.comijaresm.com

Precision: Precision is evaluated at both intra-day and inter-day levels, with the relative standard deviation (%RSD) being less than 2%, confirming the method's reproducibility. globalresearchonline.netjneonatalsurg.com

LOD and LOQ: The sensitivity of the method is determined by its LOD and LOQ. Reported values for Lumateperone include an LOD of 0.315 µg/mL and an LOQ of 0.964 µg/mL, indicating the method's capability to detect and quantify the analyte at low concentrations. globalresearchonline.net Another study found the LOD and LOQ to be 0.6065 µg/mL and 1.838 µg/mL, respectively. ijaresm.com

| Validation Parameter | Finding | Reference |

|---|---|---|

| λmax | 227 nm, 243 nm, 245 nm | globalresearchonline.netjneonatalsurg.comhealthinformaticsjournal.comijnrd.org |

| Linearity Range | 5-45 µg/mL | globalresearchonline.net |

| Correlation Coefficient (R²) | >0.999 | globalresearchonline.netjneonatalsurg.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | jneonatalsurg.com |

| Precision (%RSD) | < 2% | globalresearchonline.netjneonatalsurg.com |

| Limit of Detection (LOD) | 0.315 µg/mL | globalresearchonline.net |

| Limit of Quantitation (LOQ) | 0.964 µg/mL | globalresearchonline.net |

Forced Degradation Studies Using UV Spectroscopy

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method. globalresearchonline.net Lumateperone is subjected to various stress conditions as per ICH guidelines, including acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation. globalresearchonline.nethealthinformaticsjournal.com The resulting degradation is then quantified using the developed UV spectrophotometric method.

Acid and Base Hydrolysis: The drug is treated with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) to induce degradation. healthinformaticsjournal.com

Oxidative Degradation: Hydrogen peroxide (e.g., 30% H₂O₂) is used to assess the drug's susceptibility to oxidation. healthinformaticsjournal.com

Thermal Degradation: The solid drug is exposed to dry heat (e.g., 50°C - 60°C) for a specified period. globalresearchonline.nethealthinformaticsjournal.com

Photolytic Degradation: The drug is exposed to UV light or sunlight to evaluate its photosensitivity. globalresearchonline.nethealthinformaticsjournal.com

Studies have shown that Lumateperone undergoes degradation under these conditions, with the percentage of degradation ranging from 10% to 20% under specific circumstances. healthinformaticsjournal.com The ability of the UV method to quantify the drug in the presence of its degradation products confirms its utility as a stability-indicating assay. healthinformaticsjournal.com

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the quantification and purity assessment of active pharmaceutical ingredients (APIs) and their formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the estimation of Lumateperone. ijprajournal.comafricanjournalofbiomedicalresearch.com These methods are designed to be specific, accurate, precise, and robust.

Method development involves optimizing various chromatographic parameters:

Stationary Phase: C18 columns, such as Phenomenex C18 and Inertsil ODS 3V, are commonly used. jneonatalsurg.comhealthinformaticsjournal.comafricanjournalofbiomedicalresearch.com

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, orthophosphoric acid) and an organic solvent (e.g., methanol, acetonitrile) is typically employed. jneonatalsurg.comijnrd.org Common mobile phase compositions include phosphate buffer (pH 6.0):methanol (55:45 v/v) and 10 mM phosphate buffer:methanol (20:80 v/v). jneonatalsurg.comafricanjournalofbiomedicalresearch.com

Flow Rate: Flow rates are generally set around 1.0 mL/min or 1.2 mL/min. jneonatalsurg.comafricanjournalofbiomedicalresearch.com

Detection Wavelength: Detection is commonly performed at the λmax of Lumateperone, such as 227 nm, 241 nm, or 245 nm. jneonatalsurg.comijnrd.orgafricanjournalofbiomedicalresearch.com

Validation of the HPLC method is conducted according to ICH guidelines, assessing parameters like system suitability, linearity, accuracy, precision, specificity, robustness, LOD, and LOQ. ijnrd.orgafricanjournalofbiomedicalresearch.com

System Suitability: Parameters such as theoretical plates, tailing factor, and peak asymmetry are evaluated to ensure the chromatographic system is performing adequately. jneonatalsurg.comijnrd.org For example, a developed method reported more than 7500 theoretical plates and an asymmetry of 1.21. jneonatalsurg.com

Linearity: Linearity is established over a concentration range, for instance, 10-60 µg/ml, with a high correlation coefficient. ijnrd.org

Accuracy and Precision: Accuracy is confirmed by recovery studies, with results typically within 98-102%. africanjournalofbiomedicalresearch.com Precision is demonstrated by a low %RSD (<2%) for replicate injections. africanjournalofbiomedicalresearch.com

Specificity: The method's ability to resolve Lumateperone from its degradation products and potential impurities is a key aspect of specificity. africanjournalofbiomedicalresearch.com

Robustness: The method's reliability is tested by making deliberate small changes to parameters like flow rate and mobile phase composition. jneonatalsurg.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Phenomenex C18 | Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm) | Symmetry C18 (4.6×150mm, 5µ) |

| Mobile Phase | Phosphate buffer (pH 6.0):Methanol (55:45 v/v) | 10 mM Phosphate buffer:Methanol (20:80 v/v) | Phosphoric acid buffer:Methanol (70:30, pH 3.0) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 ml/min |

| Detection Wavelength | 227 nm | 241 nm | 245 nm |

| Retention Time | ~4.1 min | ~3.0 min | ~2.698 min |

| Reference | jneonatalsurg.com | africanjournalofbiomedicalresearch.com | ijnrd.org |

Application in Bulk and Formulation Analysis

The validated HPLC methods are successfully applied for the quantitative estimation of Lumateperone in both bulk drug and its pharmaceutical dosage forms, such as capsules. jneonatalsurg.comafricanjournalofbiomedicalresearch.com For formulation analysis, a specific amount of the capsule powder is accurately weighed, dissolved in a suitable diluent, sonicated to ensure complete dissolution, filtered, and then diluted to the desired concentration before injection into the HPLC system. jneonatalsurg.comafricanjournalofbiomedicalresearch.com The assay results from these analyses consistently demonstrate the methods' suitability for routine quality control, with no interference from formulation excipients. africanjournalofbiomedicalresearch.com

Receptor Occupancy Quantification via Positron Emission Tomography (PET) Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the occupancy of specific neurotransmitter receptors by a drug. For Lumateperone, PET studies have been crucial in elucidating its interaction with key targets in the human brain, particularly serotonin (B10506) 5-HT₂ₐ and dopamine (B1211576) D₂ receptors. nih.gov

PET studies in healthy volunteers and patients with schizophrenia have shown that Lumateperone rapidly enters the brain and exhibits dose-dependent occupancy of its target receptors. nih.gov

5-HT₂ₐ Receptor Occupancy: At low doses, Lumateperone acts as a potent antagonist of the 5-HT₂ₐ receptor. nih.gov A single oral dose of 10 mg resulted in high occupancy of cortical 5-HT₂ₐ receptors, exceeding 80%. nih.gov

Dopamine D₂ Receptor Occupancy: Lumateperone demonstrates a lower affinity for D₂ receptors compared to many other antipsychotic drugs. nih.govmdedge.com A 40 mg single oral dose led to a striatal D₂ receptor occupancy of up to 39%. nih.gov In patients with schizophrenia receiving 60 mg of Lumateperone daily for 14 days, the mean peak dorsal striatal D₂ receptor occupancy was approximately 39-40%. nih.govmdpi.com This level of occupancy is notably lower than that observed with antipsychotics like risperidone (B510) (72–81%). nih.gov This characteristic is thought to contribute to Lumateperone's favorable safety and tolerability profile, particularly the low incidence of extrapyramidal symptoms. mdpi.com

Serotonin Transporter (SERT) Occupancy: At higher doses (40 mg), Lumateperone also shows moderate occupancy of the serotonin transporter, ranging from 8% to 33%. nih.gov

| Receptor Target | Lumateperone Dose | Receptor Occupancy (%) | Study Population | Reference |

|---|---|---|---|---|

| 5-HT₂ₐ | 10 mg (single dose) | >80% | Healthy Volunteers | nih.gov |

| D₂ (Striatal) | 10 mg (single dose) | ~12% | Healthy Volunteers | mdpi.com |

| D₂ (Striatal) | 40 mg (single dose) | Up to 39% | Healthy Volunteers | nih.govmdpi.com |

| D₂ (Dorsal Striatal) | 60 mg (daily) | ~39-40% | Patients with Schizophrenia | nih.govmdpi.com |

| SERT (Striatal) | 40 mg (single dose) | 8% - 33% | Healthy Volunteers | nih.gov |

Future Research Directions and Unexplored Avenues for 6s,10s Lumateperone

In-depth Elucidation of Downstream Signaling Pathways and Gene Expression Modulation

Future research should focus on a more granular understanding of the intracellular signaling cascades and the subsequent modulation of gene expression following receptor engagement by (6S,10S) Lumateperone (B1672687). While its primary receptor targets are known, the downstream consequences of these interactions are not fully elucidated.

Preclinical studies have indicated that lumateperone can normalize pathological levels of acute inflammation. researchgate.net This is achieved, in part, by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov Further investigation is needed to map the precise signaling pathways responsible for these anti-inflammatory effects.

Additionally, lumateperone has been shown to enhance signaling through the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway and to trigger the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β). researchgate.netnih.govdrugbank.com The mTOR pathway is crucial for synaptic plasticity and cellular growth, while GSK-3β is implicated in a wide range of cellular processes, including mood regulation. A detailed understanding of how lumateperone modulates these pathways could reveal novel therapeutic targets and biomarkers.

Furthermore, research has pointed to lumateperone's ability to alter the expression of genes involved in maintaining the integrity of the blood-brain barrier, such as Cldn5 and Opalin. researchgate.net A comprehensive transcriptomic analysis in relevant preclinical models would provide a global view of the gene expression changes induced by lumateperone, offering insights into its broader neurobiological effects.

Table 1: Key Downstream Signaling Targets of (6S,10S) Lumateperone

| Signaling Pathway/Target | Observed Effect of Lumateperone | Potential Therapeutic Implication |

| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Downregulation of expression researchgate.netnih.gov | Anti-inflammatory effects, mood regulation |

| mTORC1 Signaling | Enhancement of pathway activity researchgate.netnih.gov | Synaptic plasticity, cellular growth |

| GSK-3β | Increased phosphorylation (inhibition) drugbank.com | Mood stabilization, neuroprotection |

| Blood-Brain Barrier Genes (Cldn5, Opalin) | Upregulation of expression researchgate.net | Maintenance of neurovascular integrity |

Further Characterization of the Precise D1-Dependent Glutamatergic Modulation Mechanisms

A key differentiator of this compound is its ability to modulate glutamatergic neurotransmission, a mechanism believed to be dependent on the dopamine (B1211576) D1 receptor. mdpi.comitalianjournalofpsychiatry.it While initial studies have shed light on this process, a more precise characterization of the underlying molecular events is required.

Research indicates that lumateperone's partial agonism at the D1 receptor leads to an increased phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com This phosphorylation is thought to enhance NMDA receptor function, which is often impaired in conditions like schizophrenia. mdpi.com Future studies should aim to identify the specific kinases and phosphatases involved in this D1-dependent phosphorylation event.

Moreover, lumateperone has been found to facilitate both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents in the medial prefrontal cortex. nih.gov The facilitation of AMPA receptor trafficking is reportedly mediated through the mTOR signaling pathway. A deeper understanding of how D1 receptor activation by lumateperone orchestrates these changes in both NMDA and AMPA receptor function is crucial. This could involve investigating the role of scaffolding proteins and downstream effectors of the D1 receptor signaling cascade. Unraveling these precise mechanisms will be critical for understanding its pro-cognitive and antidepressant-like effects.

Development of Advanced Neuroimaging Techniques for Spatiotemporal Receptor Dynamics

Current neuroimaging studies, primarily utilizing Positron Emission Tomography (PET), have been instrumental in determining the receptor occupancy of this compound at its primary targets, the dopamine D2 and serotonin (B10506) 5-HT2A receptors. mdpi.com These studies have revealed a dose-dependent receptor occupancy and have notably shown that lumateperone achieves its therapeutic effects at a lower D2 receptor occupancy (around 40%) compared to many other antipsychotics. nih.gov

While valuable, these studies provide a relatively static picture of receptor binding. A significant future direction lies in the development and application of more advanced neuroimaging techniques capable of capturing the spatiotemporal dynamics of lumateperone's interactions with its target receptors. Techniques that can visualize receptor trafficking, internalization, and signaling in real-time within the living brain would provide unprecedented insights into its mechanism of action.

Furthermore, exploring the application of magnetic resonance imaging (MRI) and spectroscopy (MRS) to investigate the downstream effects of lumateperone on brain structure, connectivity, and neurochemistry would be highly informative. Longitudinal studies employing these advanced imaging modalities could help to elucidate the long-term neuroplastic changes induced by lumateperone treatment.

Table 2: PET Imaging Data on this compound Receptor Occupancy

| Receptor | Dose | Occupancy | Reference |

| Dopamine D2 | 60 mg | ~40% (peak) | nih.gov |

| Serotonin 5-HT2A | 10 mg | >80% | researchgate.net |

| Serotonin Transporter | 40 mg | 8-33% | researchgate.net |

Exploration of Novel and Greener Synthetic Pathways for Scalable Production

The current synthetic routes to this compound involve multi-step processes, including a key Fischer indole (B1671886) synthesis and a diastereomeric resolution to achieve the desired enantiopure compound. researchgate.net While practical for initial production, there is a continuous need to develop more efficient, scalable, and environmentally friendly synthetic pathways.

Future research in this area should focus on the development of asymmetric synthetic methods to avoid the resolution step, which can be inefficient and costly. The exploration of catalytic enantioselective reactions could provide a more direct route to the desired stereoisomers.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Preclinical Models for Comprehensive Neurobiological Understanding

To gain a holistic and unbiased understanding of the neurobiological effects of this compound, future preclinical research should integrate multi-omics approaches. While transcriptomics can reveal changes in gene expression, proteomics and metabolomics can provide a more direct assessment of the functional state of the cell by quantifying changes in protein and metabolite levels, respectively.

By applying proteomic techniques to preclinical models treated with lumateperone, researchers can identify changes in protein expression and post-translational modifications that are downstream of its receptor targets. This could uncover novel signaling pathways and protein networks that are modulated by the drug.

Similarly, metabolomic profiling can reveal shifts in the metabolic landscape of the brain in response to lumateperone administration. This could provide insights into its effects on energy metabolism, neurotransmitter synthesis, and oxidative stress pathways.

The integration of these multi-omics datasets, along with genomic and transcriptomic data, through a systems biology approach, will be crucial for constructing comprehensive models of lumateperone's mechanism of action. This will not only deepen our understanding of its therapeutic effects but also has the potential to identify novel biomarkers for treatment response and to inform the development of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. What is the mechanistic basis for (6S,10S) Lumateperone’s efficacy in schizophrenia and bipolar disorder?

Lumateperone uniquely modulates serotonin (5-HT2A antagonism), dopamine (D1 partial agonism and D2 presynaptic partial agonism/postsynaptic antagonism), and glutamate pathways simultaneously, enabling broad-spectrum activity across positive, negative, and affective symptoms . Preclinical studies highlight its role in enhancing cortical dopamine release and NMDA receptor-mediated glutamate signaling, which may explain improvements in cognition and mood stabilization .

Q. What are the primary efficacy endpoints and safety outcomes in Phase III trials for major depressive disorder (MDD)?

In pooled analyses of Studies 501 and 502, lumateperone 42 mg/day demonstrated a significant reduction in MADRS scores (LS mean difference: −4.7 vs. placebo, p<0.001; effect size=−0.55) by Day 43 . Common adverse events (AEs) included dizziness (11.3%), dry mouth (9.8%), and somnolence (8.5%), with no clinically significant weight gain (NNH=122 for ≥7% weight increase) .

Q. How is lumateperone dosed in clinical trials, and what pharmacokinetic factors influence its bioavailability?